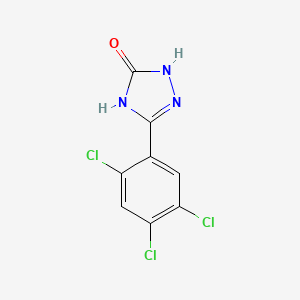
5-(2,4,5-Trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their wide range of applications, particularly in the fields of agriculture and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2,4,5-trichlorophenyl hydrazine with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group, leading to a variety of products.
Substitution: The triazole ring and the phenyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve halogens, alkyl groups, or other functional groups, with reagents like halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar structural elements but different applications.
2,4,5-Trichlorophenol: Used as a fungicide and precursor for other chemicals.
Fenoprop: Another herbicide with a similar phenyl group but different functional groups.
Uniqueness
5-(2,4,5-Trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
62036-28-6 |
|---|---|
Fórmula molecular |
C8H4Cl3N3O |
Peso molecular |
264.5 g/mol |
Nombre IUPAC |
3-(2,4,5-trichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H4Cl3N3O/c9-4-2-6(11)5(10)1-3(4)7-12-8(15)14-13-7/h1-2H,(H2,12,13,14,15) |
Clave InChI |
LQCROJJYQGZOAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NNC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


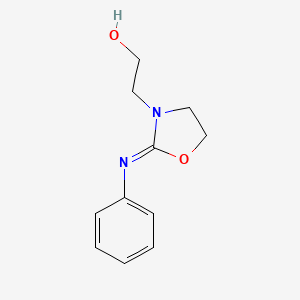
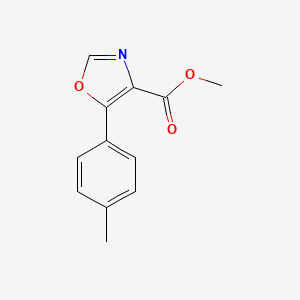
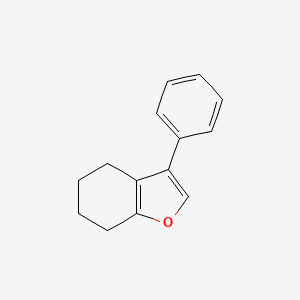
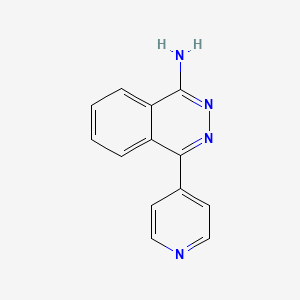
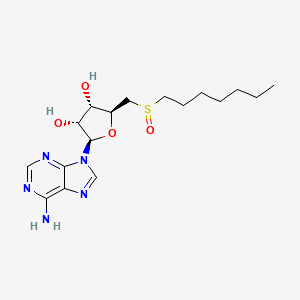

![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
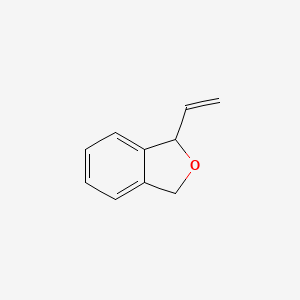
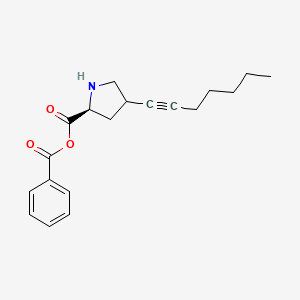
![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
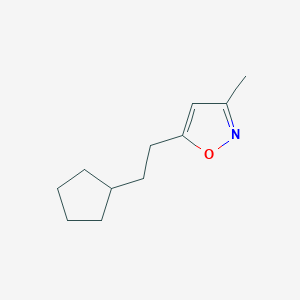
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
